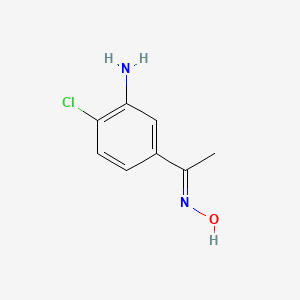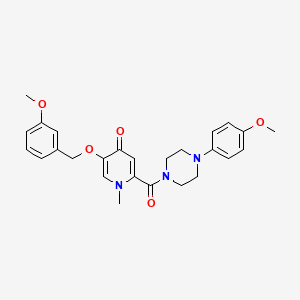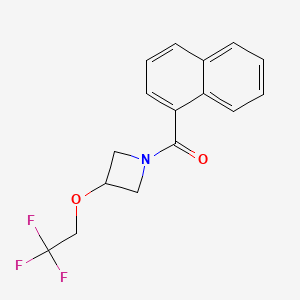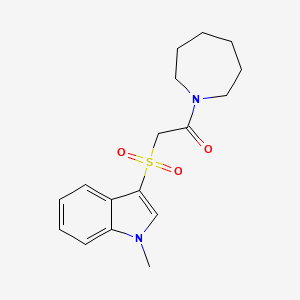
1-(3-Chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole (CBPCT) is an organic compound that has been widely studied due to its various applications in scientific research. CBPCT has a unique molecular structure with a combination of chlorine, benzene, and tetrazole rings. It is highly soluble in organic solvents and is stable in air and light. CBPCT has been used in a variety of research applications, including drug design, organic synthesis, and catalysis.
Scientific Research Applications
Structural Analysis and Docking Studies
- Docking Studies and Crystal Structure Analysis : Tetrazole derivatives, including those similar to 1-(3-Chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole, have been extensively studied for their crystal structures. These studies help in understanding the orientation and interaction of molecules within the active site of enzymes like cyclooxygenase-2, which is crucial for developing COX-2 inhibitors (Al-Hourani et al., 2015).
Synthesis and Structural Characterization
Metal–Organic Coordination Polymers : Tetrazole derivatives are used in the synthesis of metal–organic coordination polymers. These compounds exhibit unique characteristics such as luminescence and magnetic behaviors due to the effects of different metal centers and substituted groups (Sun et al., 2013).
Synthesis and Thermal Decomposition Studies : The study of phenyl tetrazoles, including chlorophenyl derivatives, focuses on their synthesis, structure, and thermal decomposition. These investigations provide insights into the stability and decomposition products of such compounds (Yılmaz et al., 2015).
Electron-Induced Reactivity
- Electron Attachment and Reactivity : Research on electron-induced reactivity of tetrazole compounds, including chlorophenyl derivatives, reveals how molecular structure influences electron-induced ring opening and other reactive processes (Luxford et al., 2021).
Synthesis and Antimicrobial Activity
- Antimicrobial Activity : Tetrazole compounds have been synthesized and evaluated for their antimicrobial activity. This includes testing against various microorganisms, providing valuable data for potential pharmaceutical applications (Faria et al., 2013).
properties
IUPAC Name |
5-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4/c15-12-6-4-11(5-7-12)14-17-18-19-20(14)9-10-2-1-3-13(16)8-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHROJNXSMTCJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=NN=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2435529.png)
![1-allyl-2-[(4-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2435530.png)
![N-(9H-fluoren-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2435532.png)

![Potassium [4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanide](/img/structure/B2435537.png)
![2-Methyl-4-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2435538.png)

![3-((4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2435540.png)


![5-[(4-Chlorophenyl)methoxy]-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B2435543.png)
![methyl 3-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2435546.png)

